molecular formula C7H6BrFO2 B12835202 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol

Cat. No.: B12835202
M. Wt: 221.02 g/mol
InChI Key: KITLJXZWEIFZQG-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzyl alcohol precursor. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic structures.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde or 3-Bromo-6-fluoro-2-hydroxybenzoic acid.

    Reduction: Formation of 2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxybenzyl alcohol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Fluoro-2-hydroxybenzyl alcohol: Lacks the bromine atom, leading to different chemical and biological properties.

    2-Hydroxybenzyl alcohol: Lacks both halogen atoms, resulting in significantly different reactivity and applications.

Uniqueness

3-Bromo-6-fluoro-2-hydroxybenzyl alcohol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

6-bromo-3-fluoro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,10-11H,3H2

InChI Key

KITLJXZWEIFZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CO)O)Br

Origin of Product

United States

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